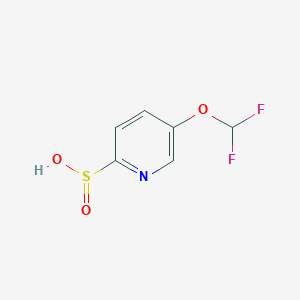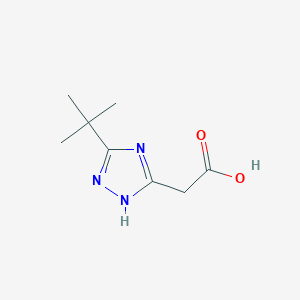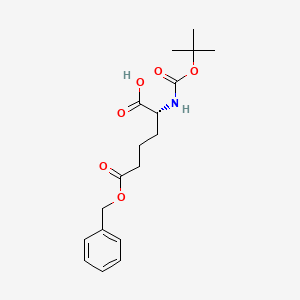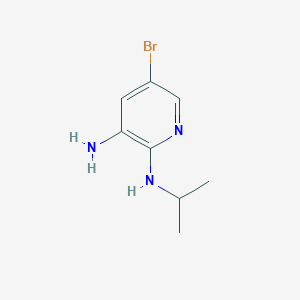
3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the reaction of imidazole with propanoic acid derivatives. One common method includes dissolving imidazole in an organic solvent, such as ethanol, and adding a propanoic acid derivative in the presence of a catalyst like sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a reactor under controlled conditions, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid, while substitution reactions can produce various alkylated imidazole derivatives .
Scientific Research Applications
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in histidine metabolism and its potential effects on biological pathways.
Medicine: Research explores its potential therapeutic applications, including its role in modulating biological processes related to diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of enzyme activity in histidine metabolism. The compound may also influence signaling pathways related to metabolic processes, potentially affecting conditions such as type II diabetes .
Comparison with Similar Compounds
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: Compared to these similar compounds, 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a methyl group at the 1-position of the imidazole ringFor example, the methyl group may enhance its stability or alter its interaction with biological targets .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
InChI Key |
VLTORHZJVJLPOF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)



![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)



